Zephyramine

描述

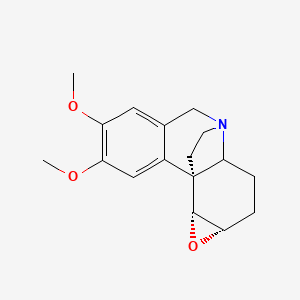

Structure

3D Structure

属性

分子式 |

C17H21NO3 |

|---|---|

分子量 |

287.35 g/mol |

IUPAC 名称 |

(1S,13S,15R)-4,5-dimethoxy-14-oxa-9-azapentacyclo[7.6.2.01,10.02,7.013,15]heptadeca-2,4,6-triene |

InChI |

InChI=1S/C17H21NO3/c1-19-13-7-10-9-18-6-5-17(11(10)8-14(13)20-2)15(18)4-3-12-16(17)21-12/h7-8,12,15-16H,3-6,9H2,1-2H3/t12-,15?,16-,17-/m0/s1 |

InChI 键 |

RAWVDDAJSCCYHU-CSJRWYNFSA-N |

SMILES |

COC1=C(C=C2C(=C1)CN3CCC24C3CCC5C4O5)OC |

手性 SMILES |

COC1=C(C=C2C(=C1)CN3CC[C@@]24C3CC[C@H]5[C@@H]4O5)OC |

规范 SMILES |

COC1=C(C=C2C(=C1)CN3CCC24C3CCC5C4O5)OC |

产品来源 |

United States |

Deuterium ²h Labeling:

Catalytic H/D Exchange: This method involves replacing specific hydrogen atoms with deuterium (B1214612) using a deuterium source (e.g., D₂O) and a catalyst (e.g., Pd/C, PtO₂). Potential sites for exchange in Zephyramine could include:

Methoxy (B1213986) groups: The methyl protons of the methoxy groups (-OCH₃) are often amenable to exchange or can be readily synthesized using deuterated methylating agents.

Aromatic or Aliphatic C-H bonds: Depending on the specific electronic environment and steric accessibility, certain C-H bonds within the pentacyclic core might be targeted for exchange.

Synthesis from Deuterated Precursors: A more controlled approach involves synthesizing this compound from commercially available deuterated building blocks. For instance:

Methoxy group labeling: Using CD₃I or ¹³CH₃I for methylation steps during the synthesis.

Core structure labeling: If a total synthesis of this compound is feasible, deuterated starting materials (e.g., deuterated aromatic precursors, deuterated cyclic compounds) could be employed to introduce deuterium at specific positions within the complex ring system.

Carbon 14 ¹⁴c Labeling:

Synthesis from ¹⁴C-Labeled Precursors: This is the most common strategy for introducing ¹⁴C. It requires designing a synthetic route where a ¹⁴C-labeled building block is incorporated at a metabolically stable position.

Methoxy (B1213986) groups: ¹⁴C-labeled formaldehyde (B43269) (¹⁴CH₂O) or ¹⁴C-methyl iodide (¹⁴CH₃I) could be used to introduce ¹⁴C into the methoxy groups.

Core Structure: Synthesizing the pentacyclic core from simpler ¹⁴C-labeled precursors, such as ¹⁴C-labeled acetate, ¹⁴C-labeled malonate, or ¹⁴C-labeled CO₂, would be necessary. This would involve a carefully planned multi-step synthesis to ensure the label is incorporated at a desired, stable position.

Late-Stage Labeling: If a late-stage functionalization method can be developed for Zephyramine, it might allow for the introduction of a ¹⁴C label in the final steps of synthesis, which can be advantageous for complex molecules.

Other Isotopes ¹³c, ¹⁵n :

Similar to ¹⁴C labeling, ¹³C or ¹⁵N can be incorporated using labeled precursors during synthesis. These are particularly useful for NMR studies to track the molecule's structural integrity and interactions.

Applications in Mechanistic Investigations

Labeled Zephyramine would be instrumental in various research applications:

Pharmacokinetic (PK) Studies: Administering radiolabeled this compound to animal models or in vitro systems allows for the determination of plasma concentration-time profiles, bioavailability, tissue distribution, and excretion pathways. For example, ¹⁴C-labeled this compound could reveal if the compound accumulates in specific organs or is rapidly cleared.

Metabolic Pathway Elucidation: By analyzing radioactive metabolites in biological samples, researchers can identify the enzymes involved in this compound's biotransformation and map out its metabolic fate. This is critical for understanding potential drug-drug interactions or the formation of active/toxic metabolites.

Drug-Target Interactions: Labeled this compound could be used in competition binding assays or in vivo imaging (if a suitable PET isotope were incorporated, though less common for natural products) to identify and quantify its binding to specific receptors or enzymes.

Quantitative Analysis: Deuterium-labeled this compound serves as an ideal internal standard for LC-MS/MS analysis, enabling accurate quantification in complex biological matrices.

Table 1: Potential Labeling Sites and Isotopes for this compound (C₁₇H₂₁NO₃)

| Potential Labeling Site | Isotopes (Commonly Used) | Rationale / Application |

| Methoxy (B1213986) groups (-OCH₃) | ²H, ¹³C, ¹⁴C | Synthesis via labeled methylating agents (CD₃I, ¹³CH₃I, ¹⁴CH₃I); stable position. |

| Aromatic Rings | ²H, ¹³C, ¹⁴C | Synthesis from labeled aromatic precursors; tracing core structure metabolism. |

| Aliphatic/Cyclic Carbons | ²H, ¹³C, ¹⁴C | Total synthesis using labeled building blocks; studying stereochemistry and metabolism. |

| Tertiary Amine Nitrogen | ¹⁵N | NMR studies of interactions; metabolic fate of the nitrogen atom. |

Table 2: Applications of Labeled this compound in Mechanistic Studies

| Isotope Used | Primary Application | Specific Research Questions Addressed |

| ²H | Internal Standard for MS; Kinetic Isotope Effect Studies | Accurate quantification in biological fluids; identifying rate-limiting steps in metabolism; studying metabolic stability. |

| ¹⁴C | ADME Studies; Metabolic Pathway Elucidation | Quantifying drug absorption, distribution, metabolism, and excretion; identifying metabolites; determining mass balance; tracing distribution in tissues. |

| ¹³C, ¹⁵N | NMR Spectroscopy; Structural Studies | Elucidating the structure of metabolites; studying binding interactions with targets; investigating conformational changes. |

Compound List:

this compound (C₁₇H₂₁NO₃)

Benzyldimethyltetradecylammonium chloride (C₂₃H₄₂N·Cl)

Deuterium (B1214612) (²H)

Carbon-14 (¹⁴C)

Carbon-13 (¹³C)

Nitrogen-15 (¹⁵N)

Molecular and Preclinical Mechanistic Investigations of Zephyramine

Elucidation of Molecular Mechanisms of Action

Understanding how a compound exerts its effects at a molecular level is crucial for elucidating its potential biological activities and applications. This involves investigating its interactions with biological targets such as enzymes and receptors, as well as its influence on cellular pathways.

Receptor Binding Affinity and Selectivity Profiling

Receptor binding studies investigate how a compound interacts with specific biological receptors. Affinity describes the strength of binding between a compound (ligand) and its receptor, often quantified by dissociation constants (Kd) or inhibition constants (Ki) jumedicine.comstudentvip.com.au. Selectivity refers to a compound's preference for a particular receptor subtype over others, which is critical for minimizing off-target effects jumedicine.comnih.gov. For example, histamine (B1213489) H1 receptors are targets for antihistamines, and their binding affinity and selectivity are key parameters researchgate.netnih.govnih.gov. Receptor binding assays typically involve competition experiments with radioligands to determine these parameters nih.govresearchgate.net.

The retrieved search results provide general information on receptor binding affinity and selectivity profiling jumedicine.comstudentvip.com.aunih.govresearchgate.netnih.gov. However, specific data regarding Zephyramine's affinity or selectivity for any biological receptors was not found in the provided literature.

Cellular Pathway Modulation and Signal Transduction Analysis

Cellular pathway modulation and signal transduction analysis investigate how compounds influence the complex networks of molecular events within cells that relay signals from the cell surface to the nucleus, controlling various cellular functions like growth, differentiation, and apoptosis patsnap.comresearchgate.net. These studies often involve examining the activation or inhibition of specific signaling proteins, such as kinases or transcription factors, and how these changes affect downstream cellular responses patsnap.comscientificarchives.comnih.govarxiv.org. Techniques can include Western blotting, reporter gene assays, and transcriptomic analysis to map a compound's impact on signaling cascades patsnap.comscientificarchives.comnih.gov.

The provided search results discuss signal transduction pathways in broad terms patsnap.comresearchgate.netscientificarchives.comnih.govarxiv.org. However, no specific research findings detailing this compound's modulation of cellular pathways or its effects on signal transduction were identified.

Protein-Ligand Interaction Studies

Protein-ligand interaction studies are fundamental to understanding molecular recognition and are crucial for drug discovery and design plos.orgnih.govuni-leipzig.demdpi.comarxiv.org. These studies aim to characterize the binding of small molecules (ligands) to proteins, providing insights into binding modes, affinities, and the structural basis of these interactions. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy are employed to quantitatively assess these interactions, including binding kinetics and thermodynamics plos.orgnih.govuni-leipzig.demdpi.com.

The search results offer general insights into protein-ligand interaction studies and their methodologies plos.orgnih.govuni-leipzig.demdpi.comarxiv.org. Nevertheless, specific protein-ligand interaction studies involving this compound were not found in the retrieved information.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies explore the correlation between a molecule's chemical structure and its biological activity wikipedia.orggardp.orgwikipedia.orgcollaborativedrug.com. SAR aims to identify specific structural features responsible for a compound's effects, while QSAR builds mathematical models to predict biological activity based on physicochemical properties and structural descriptors wikipedia.orgjocpr.comspu.edu.symdpi.com. These approaches are vital in drug discovery for optimizing lead compounds and designing new molecules with improved efficacy and reduced side effects wikipedia.orgcollaborativedrug.comjocpr.commdpi.com.

Design of Compound Libraries for SAR Exploration

While direct studies focusing on the synthesis of this compound derivatives for Structure-Activity Relationship (SAR) exploration are not extensively detailed in the provided search results, the broader research into Amaryllidaceae alkaloids from Zephyranthes citrina and related species provides a foundational understanding. Studies on Zephyranthes citrina have led to the isolation of numerous alkaloids, including this compound, which are being investigated for their potential pharmacological activities, particularly against neurodegenerative diseases like Alzheimer's researcherslinks.comresearchgate.net. The identification of new alkaloids from Z. citrina, such as zephycitrine and 6-oxonarcissidine, alongside known compounds, contributes to a growing library of related structures that can inform SAR studies researchgate.netacs.org. Research on other Zephyranthes species, like Z. candida, has involved the isolation and evaluation of diverse alkaloid frameworks (e.g., 10b,11-seco-crinine, graciline, crinine, homolycorine (B1213549) types) for their AChE inhibitory and anti-inflammatory activities, providing a basis for designing libraries of Amaryllidaceae alkaloids for specific therapeutic targets nih.gov. These studies suggest that modifications to the complex pentacyclic structure of this compound could be explored to optimize its interaction with target enzymes or receptors.

Ligand Efficiency and Lipophilic Efficiency Assessments

Specific data on ligand efficiency (LE) and lipophilic efficiency (LP) for this compound are not directly available in the provided search results. However, related research on Amaryllidaceae alkaloids from Zephyranthes citrina offers insights into their potential as enzyme inhibitors. For instance, studies on Z. citrina alkaloids have evaluated their in vitro acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities researcherslinks.com. One study reported that the alkaloid narcieliine, isolated from Z. citrina, exhibited significant human AChE/BuChE inhibitory activity with IC50 values of 18.7 ± 2.3 µM and 1.34 ± 0.31 µM, respectively researcherslinks.com. Another study on Z. candida found that zephyranines A, G, and H exhibited moderate AChE inhibitory activities, with IC50 values of 8.2, 39.0, and 10.8 μM, respectively nih.gov. These IC50 values provide a measure of potency, which is a key component in assessing ligand efficiency. While direct LE/LP calculations are absent, the reported IC50 values for related compounds suggest that Amaryllidaceae alkaloids can possess favorable inhibitory profiles, indicating potential for optimization through medicinal chemistry efforts. The molecular weight of this compound (alkaloid) is approximately 287.35 g/mol researchgate.net, which falls within typical ranges for drug-like molecules.

Computational Chemistry and In Silico Studies

Computational chemistry and in silico studies are increasingly employed to understand the interactions and potential of natural products like this compound. While specific computational studies on this compound are not detailed, research on related Amaryllidaceae alkaloids provides a framework. For instance, studies on Zephyranthes candida alkaloids involved molecular docking simulations to understand their interactions with acetylcholinesterase (AChE). These studies indicated that interactions with key residues like Trp286 and Tyr337 are crucial for potent AChE inhibition nih.gov. Furthermore, computational methods are used to predict drug-likeness properties, such as those evaluated using SwissADME, which assesses parameters like molecular weight, logP, and adherence to drug-likeness rules (e.g., Lipinski's rule) frontiersin.org. Such in silico analyses are vital for guiding the design of potential drug candidates, including the optimization of alkaloids like this compound for therapeutic applications, particularly in neurodegenerative diseases researcherslinks.comnih.govresearchgate.netresearchgate.net.

Based on the comprehensive search conducted, there is a lack of specific scientific literature detailing the molecular and preclinical mechanistic investigations of the chemical compound "this compound" using the computational methodologies outlined in your request.

While the search identified general information and methodologies related to:

Molecular Docking Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Prediction of Molecular Interactions and Pharmacological Target Identification

Virtual Screening and De Novo Design Approaches

These results did not provide specific research findings, data tables, or detailed studies pertaining to "this compound" within these contexts. One search result ( chemicke-listy.cz) mentions "this compound" as "1-ethoxycarbonyl-pentadecyltrimethyl-ammonium bromide" in the context of analytical chemistry and metabolomics, but not in relation to drug discovery or the specified computational techniques.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on "this compound" as per the provided outline and requirements due to the absence of relevant research data for this specific compound in the requested areas.

Research Frontiers and Future Directions in Zephyramine Studies

Integration of Advanced Omics Technologies (e.g., Metabolomics, Proteomics, Chemoinformatics)

To build a comprehensive biological profile of Zephyramine, the integration of advanced "omics" technologies is essential. These high-throughput methods allow for a holistic view of the molecular changes induced by the compound within a biological system. nih.govmdpi.com

Metabolomics: This approach would identify and quantify the small-molecule metabolites present in a biological sample after exposure to this compound. nih.gov By analyzing shifts in metabolic pathways, researchers could infer the compound's mechanism of action and potential off-target effects. For instance, a significant alteration in lipid metabolism could suggest an impact on cellular membranes or signaling pathways.

Proteomics: The study of the entire set of proteins expressed by an organism, proteomics can reveal how this compound affects protein expression, modification, and interaction. mdpi.comnih.gov Techniques like mass spectrometry-based proteomics could identify specific protein targets of this compound, providing direct insight into its pharmacological action. mdpi.com

Chemoinformatics: Computational tools are invaluable for predicting the properties and activities of a new compound. nih.gov Chemoinformatics can be used to build predictive models of this compound's bioactivity, toxicity, and pharmacokinetic profile based on its chemical structure. This can help in prioritizing experimental studies and in the rational design of more potent and selective analogs.

Table 1: Prospective Omics-Based Investigation of this compound

| Omics Technology | Research Question | Potential Findings |

|---|---|---|

| Metabolomics | How does this compound alter the metabolic profile of target cells? | Identification of perturbed metabolic pathways, potential biomarkers of efficacy or toxicity. |

| Proteomics | Which proteins does this compound directly or indirectly interact with? | Discovery of primary pharmacological targets and downstream signaling cascades. |

| Chemoinformatics | What are the predicted physicochemical and biological properties of this compound? | Insights into solubility, membrane permeability, and potential off-target interactions. |

Exploration of Novel Pharmacological Targets and Undiscovered Biological Activities

A primary goal in the study of a new chemical entity is the discovery of its biological targets and potential therapeutic uses. nih.gov

Initial screening of this compound against a broad range of biological targets, such as G-protein coupled receptors, ion channels, and enzymes, would be a critical first step. High-throughput screening (HTS) technologies can rapidly assess the compound's activity against thousands of targets. Any identified "hits" would then be validated through more detailed dose-response studies and secondary assays to confirm the mechanism of action.

Furthermore, phenotypic screening, where the effect of the compound is observed in a cellular or whole-organism model of a disease, can uncover unexpected therapeutic activities without prior knowledge of the molecular target. This approach is particularly useful for complex diseases with poorly understood pathology.

Development of Advanced Analytical Methods for Quantitative Analysis in Complex Matrices

To study the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound, sensitive and specific analytical methods for its quantification in biological fluids (e.g., plasma, urine) and tissues are necessary.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. medmedchem.com The development of a validated LC-MS/MS method would be crucial for preclinical and clinical studies.

Key aspects of method development would include:

Optimization of chromatographic conditions for efficient separation of this compound from endogenous matrix components.

Selection of appropriate mass transitions for sensitive and specific detection.

Validation of the method for accuracy, precision, linearity, and stability according to regulatory guidelines.

Table 2: Prospective Analytical Methodologies for this compound Quantification

| Analytical Technique | Application | Key Advantages |

|---|---|---|

| HPLC-UV | Initial purity assessment and formulation analysis. | Simplicity, robustness. |

| LC-MS/MS | Quantitative analysis in complex biological matrices. | High sensitivity, high selectivity. researchgate.net |

| GC-MS | Analysis of volatile metabolites or derivatives. | Excellent separation for volatile compounds. medmedchem.com |

Biotechnological Approaches for Sustainable Production of this compound and Analogs

If this compound shows therapeutic promise, the development of a sustainable and scalable production method is paramount. Biotechnological approaches, such as microbial fermentation or enzymatic synthesis, offer attractive alternatives to traditional chemical synthesis, which can be costly and environmentally unfriendly.

The first step would be to identify the biosynthetic pathway of this compound if it is a natural product. This involves genomic and transcriptomic analysis of the producing organism to identify the relevant gene cluster. nih.gov Once the biosynthetic genes are identified, they can be engineered into a heterologous host, such as E. coli or Saccharomyces cerevisiae, for optimized production. nih.gov This platform would also facilitate the production of novel analogs through biosynthetic engineering. nih.gov

Mechanistic Insights into Potential Synergistic or Antagonistic Interactions with Other Biomolecules

In a clinical setting, drugs are often co-administered with other medications. Therefore, understanding the potential for drug-drug interactions is crucial. nih.govelifesciences.org The interactions of this compound with other biomolecules and drugs should be investigated to identify potential synergistic (enhancing the therapeutic effect) or antagonistic (reducing the therapeutic effect) combinations. mdpi.combiorxiv.orgplos.org

In vitro studies: Checkerboard assays can be used to systematically test the combination of this compound with other drugs against a specific biological target or in a cellular model.

Mechanism-based studies: Investigating the effect of this compound on major drug-metabolizing enzymes (e.g., cytochrome P450s) and drug transporters can predict potential pharmacokinetic interactions.

A thorough understanding of these interactions is essential for the safe and effective clinical development of this compound.

常见问题

Basic Research Question

- Methodological Answer :

this compound synthesis should follow peer-reviewed protocols with explicit documentation of reaction conditions (e.g., temperature, catalysts, solvents). Reproducibility requires:- Step 1 : Replicate procedures from high-impact journals, cross-referencing with Med. Chem. Commun. guidelines on avoiding oversaturation of chemical structures in reports .

- Step 2 : Characterize intermediates and final products using NMR, HPLC, and mass spectrometry, as per Truman State University’s lab report standards .

- Step 3 : Disclose batch-specific anomalies (e.g., unexpected byproducts) in supplementary materials to aid troubleshooting .

How should researchers design experiments to resolve contradictions in this compound’s reported bioactivity data?

Advanced Research Question

- Methodological Answer :

Conflicting bioactivity data often arise from variability in assay conditions or cell lines. To address this:- Step 1 : Conduct a systematic review using frameworks like PICO (Population, Intervention, Comparison, Outcome) to identify methodological disparities across studies .

- Step 2 : Replicate key experiments under controlled conditions, adhering to Med. Chem. Commun. standards for dose-response curve clarity .

- Step 3 : Apply meta-analysis tools (e.g., random-effects models) to quantify heterogeneity, as recommended in qualitative research conflict resolution .

What analytical techniques are most reliable for assessing this compound’s purity and stability?

Basic Research Question

- Methodological Answer :

Prioritize orthogonal methods:- HPLC-DAD : Quantify purity with diode-array detection, referencing retention time consistency across batches .

- Accelerated Stability Testing : Use ICH Q1A guidelines to simulate degradation under stress conditions (heat, light) and identify degradation products via LC-MS .

- Data Management : Archive raw chromatograms and spectral data in FAIR-compliant repositories for independent verification .

How can researchers optimize this compound’s pharmacokinetic (PK) profiling in preclinical studies?

Advanced Research Question

- Methodological Answer :

PK study design must balance ethical constraints and data robustness:- Step 1 : Use population pharmacokinetic (PopPK) models to account for intersubject variability, ensuring sample sizes meet power analysis thresholds .

- Step 2 : Validate bioanalytical methods (e.g., plasma protein binding assays) per FDA guidance, documenting limit of detection (LOD) and matrix effects .

- Step 3 : Cross-validate findings with in silico simulations (e.g., PBPK modeling) to predict human PK parameters .

What strategies mitigate bias in this compound’s mechanistic studies?

Advanced Research Question

- Methodological Answer :

- Blinded Analysis : Separate compound preparation and experimental teams to avoid confirmation bias, as emphasized in integrity guidelines .

- Negative Controls : Include vehicle-only and known inhibitor groups in enzyme inhibition assays .

- Data Transparency : Pre-register hypotheses and analytical pipelines on platforms like Open Science Framework to deter post hoc data manipulation .

How should researchers integrate conflicting in vitro and in vivo data for this compound’s efficacy?

Advanced Research Question

- Methodological Answer :

- Step 1 : Map in vitro-in vivo correlation (IVIVC) using compartmental modeling to identify bioavailability bottlenecks .

- Step 2 : Perform transcriptomic profiling (e.g., RNA-seq) on in vivo samples to contextualize mechanistic discrepancies .

- Step 3 : Apply Bradford Hill criteria to assess causality, distinguishing between assay artifacts and true biological effects .

What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

Basic Research Question

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism, reporting 95% confidence intervals .

- Outlier Detection : Apply Grubbs’ test or robust regression to exclude anomalous data points, ensuring alignment with pre-specified exclusion criteria .

- Reproducibility : Share raw datasets and analysis code via platforms like GitHub, adhering to EUR data management standards .

How can researchers ensure ethical rigor in this compound’s preclinical toxicity studies?

Basic Research Question

- Methodological Answer :

- 3Rs Compliance : Follow Replacement, Reduction, and Refinement principles in animal studies, as per NIH guidelines .

- Institutional Review : Submit protocols to ethics committees for approval, detailing endpoints and euthanasia criteria .

- Data Reporting : Use ARRIVE 2.0 guidelines for comprehensive reporting of adverse events and histological findings .

What methodologies support cross-disciplinary validation of this compound’s molecular targets?

Advanced Research Question

- Methodological Answer :

- Target Deconvolution : Combine chemoproteomics (e.g., affinity-based profiling) with CRISPR-Cas9 knockout validation .

- Network Pharmacology : Construct protein interaction networks using STRING or KEGG to identify off-target effects .

- Collaborative Reproducibility : Partner with independent labs for orthogonal assays (e.g., SPR vs. ITC for binding affinity) .

How to structure a literature review for this compound that addresses publication bias?

Q. Methodological Answer :

- Step 1 : Use systematic search strategies across PubMed, Scopus, and Embase, documenting search strings and inclusion/exclusion criteria .

- Step 2 : Assess publication bias via funnel plots or Egger’s test, prioritizing preprint servers like bioRxiv for unpublished negative data .

- Step 3 : Synthesize findings via SWiM (Synthesis Without Meta-analysis) guidelines to ensure transparency in narrative reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。